![molecular formula C22H21N3O3S2 B2502654 2-methoxy-4,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 2320728-01-4](/img/structure/B2502654.png)

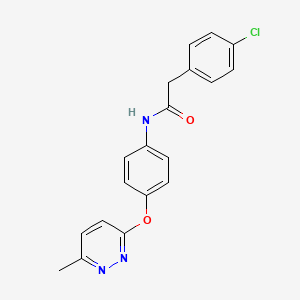

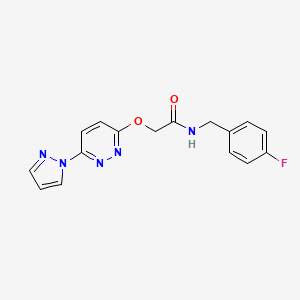

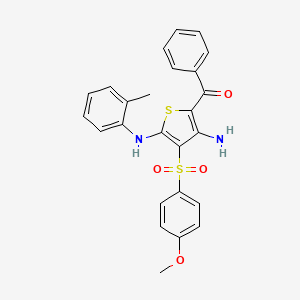

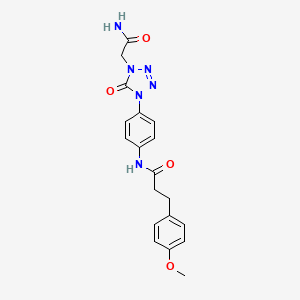

2-methoxy-4,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

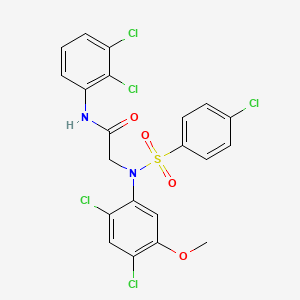

The compound "2-methoxy-4,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide" is a structurally complex molecule that likely exhibits a range of biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, structure, and potential bioactivity of related benzenesulfonamide derivatives. These papers suggest that benzenesulfonamides can be potent inhibitors of various enzymes and may have applications in the treatment of diseases or as tools in biochemical research .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves multi-step organic reactions, starting from substituted benzaldehydes or other aromatic precursors. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as kynurenine 3-hydroxylase inhibitors involves the preparation of key intermediates followed by sulfonamide formation . Similarly, the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides starts from substituted benzaldehydes and involves the formation of hydrazinobenzenesulfonamide intermediates . These methods highlight the versatility and adaptability of synthetic routes to produce a wide array of sulfonamide derivatives.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to an aromatic ring, which can be further substituted with various functional groups. X-ray crystallography is often used to determine the precise molecular geometry, as seen in the structural characterization of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride . The molecular structure can significantly influence the biological activity of these compounds, as it affects their ability to interact with target enzymes or receptors.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in a variety of chemical reactions, depending on their substituents. For instance, Schiff base formation is a common reaction involving the condensation of an amine with an aldehyde or ketone, as demonstrated in the synthesis of Schiff base derivatives of benzenesulfonamide . The reactivity of these compounds can be further explored in substitution reactions, where the presence of electron-withdrawing or electron-donating groups can influence the reaction kinetics .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. These properties include solubility, melting point, and the ability to form hydrogen bonds and π-π interactions, which can lead to the formation of supramolecular structures . Spectroscopic techniques such as IR, NMR, and UV-Visible spectroscopy are commonly used to study these properties and to confirm the identity and purity of the synthesized compounds . Additionally, the presence of specific functional groups can confer the ability to act as ligands for metal coordination, which can be useful in the development of metal-based drugs or catalysts .

Applications De Recherche Scientifique

Novel Synthesis and Pharmaceutical Impurities

Research on compounds like omeprazole, a proton pump inhibitor, offers insights into novel synthesis methods and the identification of pharmaceutical impurities. These studies are crucial for understanding the synthesis pathways and potential impurities that could arise in related compounds, impacting their purity and efficacy in medical applications (S. Saini et al., 2019).

Gastroprotective Properties

Compounds with structures related to thiazolo[5,4-b]pyridinyl groups, like ebrotidine, demonstrate significant gastroprotective properties. These compounds not only act as H2-receptor antagonists but also possess cytoprotective qualities independent of endogenous prostaglandin generation, highlighting their potential in treating ulcer disease (B. Slomiany et al., 1997).

Chemical and Biological Properties

The chemistry and properties of compounds containing pyridine and benzothiazole units are extensively studied for their potential applications in biological and electrochemical activities. Such research underscores the importance of understanding the chemical variability and properties of these compounds for potential scientific and therapeutic applications (M. Boča et al., 2011).

Optoelectronic Materials

Compounds with quinazoline or pyrimidine rings, related to the thiazolo[5,4-b]pyridin-2-yl groups, are explored for their applications in optoelectronic materials due to their luminescent properties. This area of research indicates the potential of such compounds in developing advanced materials for electronic devices and sensors (G. Lipunova et al., 2018).

Bioactivity and Antifungal Applications

Research into small molecules against Fusarium oxysporum suggests the potential of structurally complex compounds for antifungal applications. Understanding the bioactivity and structure-activity relationships of these molecules can lead to the development of effective antifungal agents (Y. Kaddouri et al., 2022).

Mécanisme D'action

Target of Action

The primary targets of the compound are yet to be identified. It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors . These interactions are often helpful in developing new useful derivatives .

Mode of Action

Based on its structural similarity to other bioactive compounds, it is likely that it interacts with its targets through a nucleophilic attack site . This interaction could result in changes to the target’s function, potentially leading to therapeutic effects.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways, leading to diverse downstream effects.

Result of Action

Similar compounds have shown significant activity against various cell lines . For example, some compounds have shown strong activity against HepG2, WI-38, and VERO cell lines, and moderate activity against the MCF-7 cell line .

Propriétés

IUPAC Name |

2-methoxy-4,5-dimethyl-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3S2/c1-13-11-19(28-4)20(12-14(13)2)30(26,27)25-17-8-7-16(10-15(17)3)21-24-18-6-5-9-23-22(18)29-21/h5-12,25H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEFRAUCICZSUOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=C(C=C(C=C2)C3=NC4=C(S3)N=CC=C4)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2502571.png)

![N-(2,5-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2502579.png)

![5-(Naphthalen-2-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2502584.png)

![3-ethyl-9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2502585.png)

![[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol](/img/structure/B2502586.png)

![(E)-4-(Dimethylamino)-N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]but-2-enamide](/img/structure/B2502588.png)